2,6-Dimethylheptan-4-yl phenylacetate
Description
Properties
CAS No. |
6290-48-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |
InChI Key |
BPHMNNRJLKTHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Traditional Acid-Catalyzed Esterification
The most straightforward route involves the direct esterification of phenylacetic acid with 2,6-dimethylheptan-4-ol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) in toluene at 110°C for 8 hours yields approximately 68–72% of the target ester.
Metal-Catalyzed Coupling Reactions
Innovative protocols adapted from patent CN105646306A utilize copper catalysts for nucleophilic acyl substitutions. While originally developed for 4-methylthio phenylacetic acid synthesis, these methods are adaptable to ester formation. Key steps include:
- Activation of phenylacetic acid : Conversion to acid chloride using thionyl chloride.
- Coupling with 2,6-dimethylheptan-4-ol : Reaction in DMF with cuprous bromide (0.5–1 mol%) at 130°C under nitrogen, achieving 76–79% yield after 4–24 hours.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 (5 mol%) | Toluene | 110 | 8 | 68 |
| CuBr (1 mol%) | DMF | 130 | 4 | 76 |
| TsOH (5 mol%) | Xylene | 120 | 6 | 71 |
Industrial Production Methods
Continuous-Flow Reactor Systems
Industrial-scale synthesis employs continuous-flow reactors to enhance mass transfer and reduce reaction times. A patented configuration involves:
- Preheating zones : Maintain reactants at 100°C to prevent premature crystallization.
- Reaction chambers : Packed with immobilized CuBr on silica gel, operating at 130°C and 5 bar pressure.
- In-line purification : Liquid-liquid extraction modules separate esters from unreacted acids, achieving 82% yield with a throughput of 50 kg/h.
Comparative Analysis of Catalytic Systems
Copper vs. Acid Catalysts
Copper catalysts outperform traditional acids in sterically hindered esterifications. For 2,6-dimethylheptan-4-yl phenylacetate:
Optimization Strategies for Yield and Purity
Temperature Modulation
Gradual heating to 130°C prevents side reactions such as alcohol dehydration. Isothermal conditions at 130°C for 4 hours maximize yield (76%) while minimizing byproduct formation.
Purification Techniques
- Crystallization : Ethyl acetate/n-hexane mixtures (1:1 v/v) produce 99% pure crystals after two recrystallizations.
- Distillation : Short-path distillation at 0.1 mbar and 180°C isolates the ester with >98% purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical and Physical Properties
The following table summarizes key properties of 2,6-dimethylheptan-4-yl phenylacetate and related phenylacetate esters, inferred from structural analogs and empirical
Antitumor Effects
- Phenylacetate (free acid) : Demonstrates growth inhibition, apoptosis induction, and differentiation in osteosarcoma and glioblastoma cells via p21Cip1 upregulation, Bcl-2 suppression, and glutamine depletion .
- 3,4,12,13-Tetraacetylphorbol-20-phenylacetate : Exhibits potent cytotoxicity via protein kinase C modulation, a mechanism distinct from phenylacetate derivatives .
Microbial Interactions
- Phenylacetate decarboxylase : Converts phenylacetate to toluene in anaerobic bacteria (e.g., Tolumonas auensis); activity is substrate-specific but overlaps with p-hydroxyphenylacetate decarboxylation .
- Methyl phenylacetate: No reported biodegradation data; environmental persistence is suspected due to synthetic origin .
Pharmacokinetics and Toxicology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
